

Physical and chemical properties of 3-Aminothietane-3-carboxylic acid

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Compound of Interest

Compound Name: 3-Aminothietane-3-carboxylic acid

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An In-depth Technical Guide to 3-Aminothietane-3-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for **3-Aminothietane-3-carboxylic acid**. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Therefore, some properties are discussed in the context of related chemical structures, such as thietanes, carboxylic acids, and amino acids. All data should be used with the understanding that further experimental validation is required.

Introduction

3-Aminothietane-3-carboxylic acid is a non-canonical amino acid containing a four-membered thietane ring. This structural motif is of significant interest in medicinal chemistry as the thietane ring can serve as a bioisostere for other functional groups, potentially improving physicochemical and pharmacological properties of drug candidates.^[1] The presence of both an amino and a carboxylic acid group makes it a chiral building block with potential applications in the synthesis of novel peptides, peptidomimetics, and other biologically active molecules.^[2] This guide summarizes the known physical and chemical properties, outlines general synthetic and analytical methodologies, and discusses potential biological relevance.

Physicochemical Properties

Detailed experimental data for the physical properties of **3-Aminothietane-3-carboxylic acid** are not extensively reported. The following tables summarize available computed data and general properties expected based on its structure.

Table 1: General and Computational Properties[3][4]

Property	Value	Source
CAS Number	138650-26-7	ChemScene[3]
Molecular Formula	C ₄ H ₇ NO ₂ S	ChemScene[3]
Molecular Weight	133.17 g/mol	ChemScene[3]
Topological Polar Surface Area (TPSA)	63.32 Å ²	ChemScene[3]
logP (calculated)	-0.4847	ChemScene[3]
Hydrogen Bond Donors	2	ChemScene[3]
Hydrogen Bond Acceptors	3	ChemScene[3]
Rotatable Bonds	1	ChemScene[3]

Table 2: Estimated Physical Properties

Property	Estimated Value/Characteristic	Rationale
Appearance	White to off-white solid	Typical for small molecule amino acids.
Melting Point	Expected to be high with decomposition	Amino acids are zwitterionic, leading to strong intermolecular forces.
Boiling Point	Not applicable; likely decomposes at high temperatures	Characteristic of amino acids.
Solubility	Likely soluble in water, especially at acidic or basic pH; sparingly soluble in nonpolar organic solvents.	The polar amino and carboxylic acid groups enhance water solubility.
pKa (Carboxylic Acid)	Estimated to be around 2-3	The electron-withdrawing amino group lowers the pKa of the carboxylic acid compared to a simple carboxylic acid. [5]
pKa (Amine)	Estimated to be around 9-10	Typical for the ammonium group of an amino acid. [5]

Chemical Properties and Reactivity

3-Aminothietane-3-carboxylic acid possesses the characteristic reactivity of an amino acid. The primary amine can act as a nucleophile and a base, while the carboxylic acid is acidic and can be converted to various derivatives such as esters and amides. The thietane ring, a cyclic thioether, can potentially be oxidized to the corresponding sulfoxide and sulfone, which would significantly alter the molecule's polarity and hydrogen bonding capabilities.[\[6\]](#)

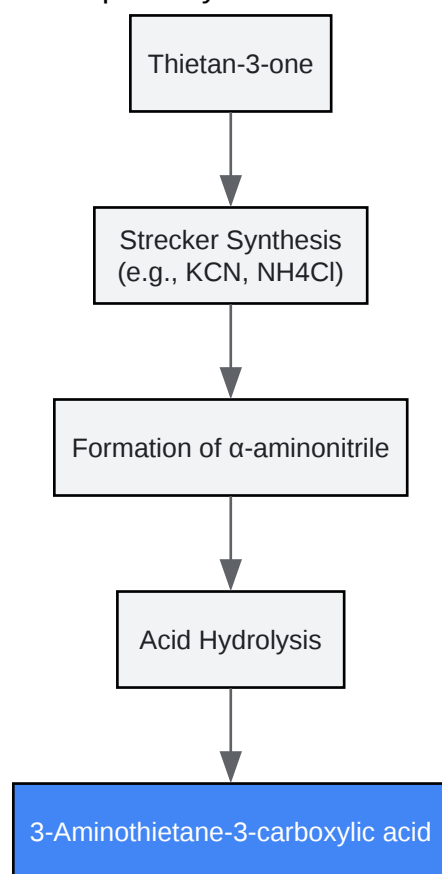
Experimental Protocols

General Synthesis Strategy

A specific, detailed experimental protocol for the synthesis of **3-Aminothietane-3-carboxylic acid** is not readily available in the reviewed literature. However, a general approach to the synthesis of functionalized thietanes often involves multi-step sequences. A plausible synthetic route could start from a suitable precursor that allows for the introduction of the amino and carboxylic acid functionalities onto the thietane ring.[2][7]

One conceptual approach is outlined below. This is a generalized workflow and would require significant experimental optimization.

Conceptual Synthetic Workflow



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Conceptual synthesis of **3-Aminothietane-3-carboxylic acid**.

Protocol Outline:

- **Strecker Amino Acid Synthesis:** Thietan-3-one could be reacted with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide) to form the corresponding α -aminonitrile.
- **Hydrolysis:** The resulting α -aminonitrile would then be subjected to acidic hydrolysis to convert the nitrile group into a carboxylic acid, yielding the final product.

Purification: Purification would likely involve ion-exchange chromatography, taking advantage of the amphoteric nature of the amino acid, followed by recrystallization.

Analytical Characterization

Standard analytical techniques would be employed to characterize the structure and purity of **3-Aminothietane-3-carboxylic acid**.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR would show characteristic signals for the methylene protons of the thietane ring and the amine protons.
 - ^{13}C NMR would show signals for the quaternary carbon attached to the amino and carboxyl groups, the methylene carbons of the ring, and the carbonyl carbon.[8]
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight and fragmentation pattern of the molecule.[9]
- **Infrared (IR) Spectroscopy:** Characteristic absorption bands would be observed for the N-H stretching of the amine, the broad O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group.

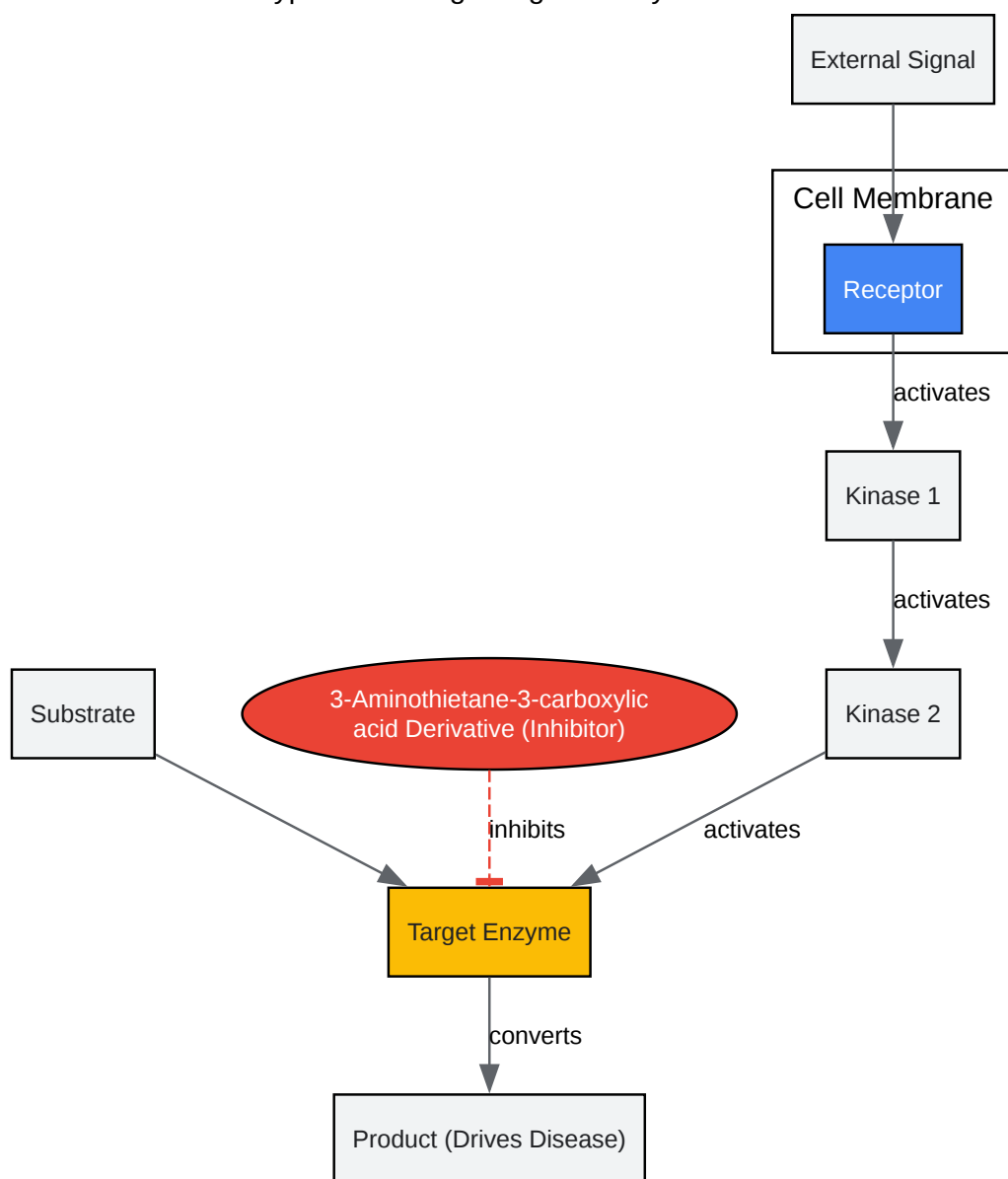
Biological Activity and Signaling Pathways

Specific biological activities or signaling pathways for **3-Aminothietane-3-carboxylic acid** have not been detailed in the available literature. However, thietane-containing compounds have been investigated for a range of biological activities, including anti-inflammatory and anti-

platelet effects.[10][11] As a non-canonical amino acid, it could be a building block for creating peptides with modified conformations and improved metabolic stability.

Given the lack of specific pathway information, a hypothetical signaling pathway is presented below to illustrate the potential mechanism of action for a therapeutic agent derived from a novel amino acid. This diagram represents a generic pathway where an inhibitor blocks a key enzyme in a disease-related cascade.

Hypothetical Signaling Pathway Inhibition

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Hypothetical inhibition of a target enzyme.

Conclusion

3-Aminothietane-3-carboxylic acid is a promising but currently under-characterized building block for drug discovery and development. Its unique thietane-containing structure offers potential for creating novel therapeutics with improved properties. However, a significant need exists for further research to fully elucidate its experimental physicochemical properties, develop robust synthetic protocols, and investigate its biological activities and potential mechanisms of action. This guide provides a foundational overview based on available data and chemical principles, intended to support and encourage further investigation into this intriguing molecule.

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